molecular formula C18H18N4O3 B2763053 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide CAS No. 1903305-74-7

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

Cat. No. B2763053
CAS RN: 1903305-74-7
M. Wt: 338.367
InChI Key: LZMJRTDCIKLRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide, also known as EPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPOX is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) and has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study by M. Faheem (2018) evaluated the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, which include compounds similar to N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide. The research focused on assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions through computational and docking methods. This suggests potential applications in cancer therapy and pain management (Faheem, 2018).

Design and Synthesis for CRMP 1 Inhibition

Ishan I. Panchal et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors, targeting small lung cancer. These findings highlight the role of such compounds in developing novel therapeutic strategies for cancer treatment (Panchal, Rajput, & Patel, 2020).

Antimicrobial Activity

S. Gaonkar et al. (2006) synthesized a series of novel 1,3,4-oxadiazoles, which demonstrated significant antimicrobial activity. This research underlines the potential use of these compounds in the development of new antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Anti-Inflammatory Potential

L. Nargund et al. (1994) explored the anti-inflammatory activity of various 1,3,4-oxadiazole derivatives. Their research indicates potential applications of these compounds in treating inflammatory conditions (Nargund, Reddy, & Hariprasad, 1994).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle . This suggests that the compound might also target protein kinases or other proteins involved in cell cycle regulation.

Mode of Action

This could lead to cell cycle arrest and potentially cell death .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2. This could lead to downstream effects such as the prevention of DNA replication and mitosis, ultimately leading to cell cycle arrest .

Result of Action

The result of the compound’s action, if it indeed targets CDK2, would be the disruption of the cell cycle. This could lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells. This could have potential applications in the treatment of diseases characterized by rapid cell division, such as cancer .

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-24-16-9-8-14(11-20-16)18-21-17(25-22-18)12-19-15(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMJRTDCIKLRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

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